1-Propene, 1,1-dichloro-3,3,3-trifluoro-

Overview

Description

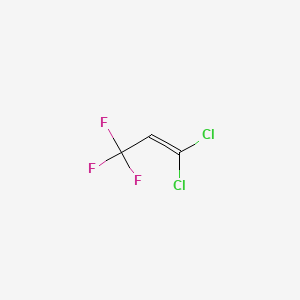

1-Propene, 1,1-dichloro-3,3,3-trifluoro- (1,1-DCTF) is an organic compound with a range of applications in scientific research and industrial processes. It is a colorless, volatile liquid with a low boiling point of -24.7°C and a molecular formula of C3H3Cl2F3. It is a halogenated hydrocarbon and is produced by the reaction of propene with chlorine and trifluoromethane.

Scientific Research Applications

Synthesis and Chemical Reactions

Intermediate in Fluorination Reactions : The symmetrical 1,2,3-trichloropropenylium ion is an intermediate in the reaction of 1,2,3,3-tetrachloro-1-propene with SbF3 to form 1,2-dichloro-3,3-difluoro-1-propene (Boberg & Voss, 1976).

Stereoselective Bissilylation : (E)-1-Aryl-3,3,3-trifluoro-1,2-di(trimethylsilyl)-1-propenes were synthesized from aryl trifluoromethyl acetylenes via reductive bissilylation. These compounds can be used as building blocks for substituted trifluoropropenes (Katagiri et al., 2011).

Hydroboration of Alkene : The introduction of fluorine atoms changes the proportions of hydroborational products and reverses the regioselectivity in the reaction of dichloroborane BHCl2 with 3,3,3-trifluoro-prop-1-ene (Fan et al., 2010).

Industrial Applications

Vapor Phase Process for Chemical Production : A vapor phase process is used for making 1,1,1,3,3-pentafluoropropane and 1-chloro-3,3,3-trifluoropropene, indicating industrial applications in chemical manufacturing (등슈성, 1997).

Fire Protection with Bromoalkene/Nitrogen Gaseous Mixtures : The fire suppression efficiencies of 1-bromo-1-propene/nitrogen and 2-bromo-3,3,3 trifluoro-1-propene/nitrogen gas mixtures have been studied, showing potential in fire suppression applications (Zou et al., 2001).

Polymerization and Material Science

Polymerizations of Ethylenic Monomers : The study of complexation of some trifluoromethanesulphonates by their conjugate acid in polymerization processes reveals the potential of these compounds in advanced material science applications (Souverain et al., 1980).

Nonsymmetric Palladium Complexes for Propene/CO Copolymerization : Nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands have been found to be efficient catalysts for flexible propene/CO copolymer materials of ultrahigh molecular weight, indicating their utility in high-performance polymer synthesis (Meier et al., 2003).

Mechanism of Action

Target of Action

It’s known that this compound is used as a fire extinguishing agent , suggesting that its target could be the chemical reactions involved in combustion.

Mode of Action

The exact mode of action of 1,1-Dichloro-3,3,3-trifluoropropene is not well-documented. As a fire extinguishing agent, it likely works by interrupting the combustion process. This could involve inhibiting the chain reactions that sustain a fire, possibly by scavenging free radicals or by creating a barrier between the fuel and the oxygen .

Pharmacokinetics

Given its physical properties such as boiling point of 54°c and density of 14605/20

Result of Action

The primary result of the action of 1,1-Dichloro-3,3,3-trifluoropropene is the suppression of fire . On a molecular level, this likely involves the interruption of the combustion process, potentially through the inhibition of chain reactions or the creation of a barrier between the fuel and oxygen.

properties

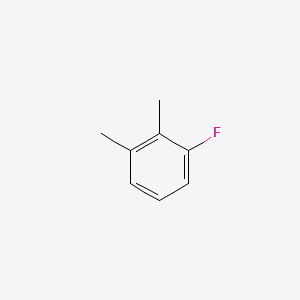

IUPAC Name |

1,1-dichloro-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F3/c4-2(5)1-3(6,7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCYUDAHBJMFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060037 | |

| Record name | 1-Propene, 1,1-dichloro-3,3,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

460-70-8 | |

| Record name | 1,1-Dichloro-3,3,3-trifluoro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 1,1-dichloro-3,3,3-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1,1-dichloro-3,3,3-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, 1,1-dichloro-3,3,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine](/img/structure/B1295148.png)

![1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B1295159.png)